![molecular formula C17H18ClN3O2 B2981615 N-(2-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 2034232-96-5](/img/structure/B2981615.png)
N-(2-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide
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Description
N-(2-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of heterocyclic compounds, including pyridazine analogs, has shown significant pharmaceutical importance. For instance, the synthesis, structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of similar compounds have been explored to understand their chemical behavior and potential applications in medicinal chemistry. The synthesis involves various steps, including treating specific precursors in dry dichloromethane followed by further reactions to achieve the desired compound. Spectroscopic techniques such as IR, NMR, and LC-MS, along with XRD technique, are used for structure elucidation (Sallam et al., 2021).
Biological Activities
Research into the biological activities of related compounds has highlighted their immunosuppressive activities. For example, N-aryl-3-(indol-3-yl)propanamides were synthesized and evaluated for their significant inhibitory activity on murine splenocytes proliferation assay in vitro and on mice delayed-type hypersensitivity (DTH) assay in vivo, indicating potential immunosuppressive properties (Giraud et al., 2010).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-11(17(23)19-10-13-4-2-3-5-14(13)18)21-16(22)9-8-15(20-21)12-6-7-12/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCWKSZWRKBNQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1Cl)N2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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